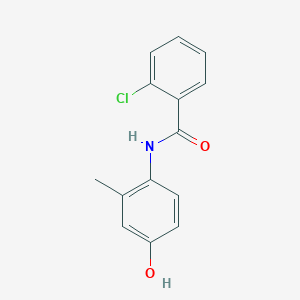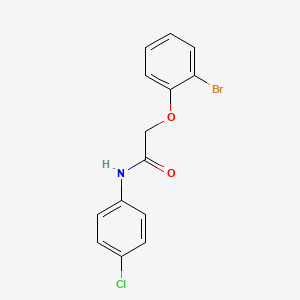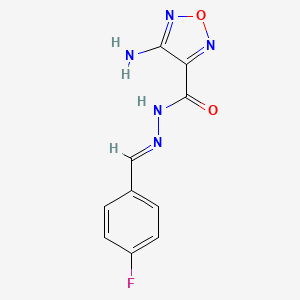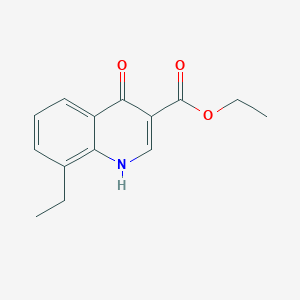![molecular formula C14H20O3S B5596366 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)
4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, substitution, and hydrolysis reactions. For instance, the fabrication of 4-phenyl-2-butanone, a compound with structural similarities, involves Claisen's condensation and other reactions (Zhang, 2005). While not directly the same, these methods could provide insight into potential synthesis routes for 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone, such as those involving phenylsulfonyl groups, can be elucidated through techniques like X-ray diffraction. These structures are often characterized by specific spatial arrangements and bonding patterns that influence their chemical behavior and reactivity.
Chemical Reactions and Properties
Compounds containing phenylsulfonyl groups and related functionalities participate in a variety of chemical reactions, such as Michael additions, cyclizations, and eliminations, which are critical for their applications in organic synthesis and drug development. For example, bis(phenylsulfonyl)butadienes engage in cycloaddition reactions with aryl imines to produce tetrahydropyridines (Padwa, Gareau, Harrison, & Norman, 1991).
Aplicaciones Científicas De Investigación
Fabrication and Application in Medicine Synthesis
The compound is utilized in the synthesis of intermediates for medical applications, such as inflammation reduction and codeine synthesis. The process involves multiple steps, including Claisen's condensation and substitution reactions, highlighting its importance in medicinal chemistry research (Jiangli Zhang, 2005).
Catalyst Development for Organic Reactions
Research has demonstrated the use of novel nanosized N-sulfonated Brönsted acidic catalysts in organic synthesis, such as the one-pot synthesis of hexahydroquinolines via Hantzsch condensation. These findings underscore the potential of sulfone derivatives in enhancing reaction yields and efficiency under solvent-free conditions, showcasing their application in green chemistry (O. Goli-Jolodar et al., 2016).
Material Science and Engineering
Sulfone derivatives are pivotal in the development of new materials with specific properties. For instance, locally and densely sulfonated poly(ether sulfone)s have been prepared for fuel cell applications, demonstrating the role of sulfone compounds in advancing energy technologies. These materials exhibit excellent proton conductivity and mechanical properties, essential for high-performance fuel cells (Kazuya Matsumoto et al., 2009).
Organic Synthesis and Chemical Reactivity
The reactivity of sulfone compounds has been extensively studied, revealing their versatility in organic synthesis. For example, research on the electrochemical reduction of sulfone derivatives has provided insights into their reactivity, leading to the development of novel synthetic pathways and the understanding of reaction mechanisms (J. Pilard et al., 2001).
Advanced Polymer Design
Sulfone derivatives play a crucial role in designing novel polymers for high-temperature applications, such as fuel cells. The synthesis of poly(aryl ether sulfone) copolymers containing specific moieties demonstrates the utility of sulfone compounds in creating materials with desirable thermal properties and chemical resistance, crucial for advanced engineering applications (E. K. Pefkianakis et al., 2005).
Propiedades
IUPAC Name |
4-(2,3,5,6-tetramethylphenyl)sulfonylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-9-8-10(2)13(5)14(12(9)4)18(16,17)7-6-11(3)15/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJJGCSFRRECME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)CCC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B5596290.png)
![5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5596294.png)
![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)


![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)
![N-1,3-benzothiazol-2-yl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)
![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)



![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)
![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
